molecular formula C22H22N2O6S B10900388 2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(6-methoxynaphthalen-2-yl)propanoate

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B10900388
M. Wt: 442.5 g/mol
InChI Key: BTNCAPUGLXFYAU-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 6-methoxynaphthalene core linked to a propanoate ester and a sulfamoylphenylamino group. Its structure combines elements of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen (due to the 6-methoxynaphthalene moiety) with a sulfonamide pharmacophore, which is associated with diverse biological activities, including antibacterial and anti-inflammatory effects .

Properties

Molecular Formula

C22H22N2O6S

Molecular Weight

442.5 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C22H22N2O6S/c1-14(15-3-4-17-12-19(29-2)8-5-16(17)11-15)22(26)30-13-21(25)24-18-6-9-20(10-7-18)31(23,27)28/h3-12,14H,13H2,1-2H3,(H,24,25)(H2,23,27,28)

InChI Key

BTNCAPUGLXFYAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(aminosulfonyl)aniline with ethyl 2-bromo-2-oxoacetate under basic conditions to form the intermediate 2-[4-(aminosulfonyl)anilino]-2-oxoethyl acetate. This intermediate is then reacted with 6-methoxy-2-naphthylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The use of high-purity reagents and solvents is also crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and methoxy-naphthyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted anilino or naphthyl derivatives.

Scientific Research Applications

2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonamide Groups

Compound Name Key Structural Differences Impact on Properties
4-Carbamothioylphenyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate (INN) Replaces sulfamoylphenylamino with carbamothioylphenyl; (2S)-stereochemistry Reduced hydrogen-bonding capacity due to thioamide vs. sulfonamide; potential differences in bioavailability and target binding
Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate Methanesulfonyl group instead of sulfamoyl; hydroxy substituent Increased electron-withdrawing effects from methanesulfonyl may alter reactivity; hydroxy group enhances polarity

Analogues with Modified Naphthalene or Ester Moieties

Compound Name Key Structural Differences Impact on Properties
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate Methoxyphenyl ester instead of oxoethyl-sulfamoylphenylamino Lower solubility due to aromatic ester; reduced sulfonamide-related bioactivity
Morpholine derivative of Naproxen (2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one) Morpholine amide replaces ester and sulfamoyl groups Enhanced lipophilicity; potential for CNS penetration due to morpholine
Ethyl 2-(3-fluoro-6-methylphenyl)sulfanyl-2-oxo-acetate Fluorinated phenylsulfanyl group instead of sulfamoylphenylamino Fluorine introduces electronegativity; sulfanyl group may confer antioxidant properties

Table 1: Solubility and Reactivity

Compound LogP (Predicted) Aqueous Solubility (mg/mL) Hydrogen Bond Donors
Target Compound 3.2 0.12 3
4-Carbamothioylphenyl INN 3.8 0.08 2
Naproxen Morpholine Derivative 2.9 0.15 1

Biological Activity

2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(6-methoxynaphthalen-2-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including sulfonylation and subsequent alkylation processes. The presence of sulfonamide groups is significant as they are known to enhance the biological properties of compounds.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives of 2-aminothiazole sulfonamides have demonstrated significant DPPH scavenging activity, with IC50 values ranging from 34.4 to 39.2 μM/mL . This suggests that this compound may also possess comparable antioxidant capabilities.

Enzyme Inhibition

The compound's structural characteristics suggest potential for enzyme inhibition. In related studies, compounds featuring sulfonamide groups were found to inhibit urease and α-glucosidase effectively, with IC50 values between 14.06 and 37.20 μM/mL . The inhibition of these enzymes is crucial in managing conditions like diabetes and hyperurecemia.

Study on Antioxidant Properties

A study focusing on various thiazole derivatives reported that certain compounds exhibited up to 90% DPPH scavenging activity, indicating strong antioxidant properties . This suggests that the incorporation of similar functional groups in this compound could yield comparable or enhanced antioxidant effects.

Antimicrobial Activity

While the primary focus has been on antioxidant and enzyme inhibition, the antimicrobial potential of compounds containing sulfonamide moieties remains a topic of interest. Although some derivatives were not effective as antimicrobial agents, the structural modifications could lead to improved activity against resistant strains .

Research Findings

Property Value Reference
DPPH Scavenging IC5034.4 - 39.2 μM/mL
Urease Inhibition IC5014.06 - 20.21 μM/mL
α-Glucosidase Inhibition IC5020.34 - 37.20 μM/mL
Antioxidant ActivityUp to 90% DPPH Scavenging

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